1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents has been explored to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic and nucleophilic agents, as well as radical initiators. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Ethyl bromodifluoroacetate: A compound used to introduce difluoroethyl groups in chemical synthesis.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: Compounds with similar difluoroethyl groups used in various chemical reactions.
Uniqueness
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-5-2-3-10(9-5)4-6(7)8/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFFDUFEEHNHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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